molecular formula C12H16N4 B1475987 3-Azido-1-(2-phenylpropyl)azetidine CAS No. 2098012-19-0

3-Azido-1-(2-phenylpropyl)azetidine

Cat. No.: B1475987
CAS No.: 2098012-19-0
M. Wt: 216.28 g/mol
InChI Key: WXKSEDHVUXASIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This approach is characterized by its operational simplicity, mild conditions, and broad scope .


Chemical Reactions Analysis

The chemical reactions involving azetidines, including this compound, are often driven by the considerable ring strain inherent in these four-membered heterocycles . One of the most efficient ways to synthesize functionalized azetidines is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .

Scientific Research Applications

Enantiopure Compound Synthesis

Azetidine-2-carboxylic acid (Aze) analogs, possessing various heteroatomic side chains, have been synthesized to serve as tools for studying the influence of conformation on peptide activity. The synthesis involves modifications to produce enantiopure 3-substituted azetidine-2-carboxylic acids, serving as amino acid-Aze chimeras designed to explore the structural and functional roles of peptides in biological systems (Sajjadi & Lubell, 2008).

Prodrug Design and Antiviral Applications

Research into novel prodrug strategies for 3'-azido-2',3'-dideoxythymidine (AZT) focuses on overcoming the clinical limitations associated with AZT's use in treating HIV infections. Strategies include the development of 5'-O-ester prodrugs aiming to improve pharmacokinetic properties, enhance blood-brain barrier penetration, and decrease toxicity. This effort highlights the potential of azetidine derivatives in creating more effective antiretroviral therapies (Parang, Wiebe, & Knaus, 2000).

Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates, such as 1-(tert-butyl)-3-amioazetidine, demonstrates the importance of azetidine derivatives in drug development. These intermediates are crucial for the production of various pharmaceuticals, showcasing the versatility of azetidine compounds in medicinal chemistry (Yang, 2010).

Drug-Drug Interaction Studies

Studies on drug-drug interactions, particularly involving human serum albumin (HSA) and antiretroviral drugs like AZT, reveal new insights into how azetidine derivatives interact with proteins. This research identifies a new drug binding subsite on HSA, contributing to our understanding of drug distribution and multi-drug therapy efficacy, which is critical for optimizing antiretroviral treatment regimens (Zhu et al., 2008).

Biochemical Analysis

Biochemical Properties

3-Azido-1-(2-phenylpropyl)azetidine plays a crucial role in various biochemical reactions. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its azido group, which can participate in click chemistry reactions. This compound has been shown to interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with nucleophilic sites on proteins and DNA . Additionally, this compound can form covalent bonds with amino acid residues in proteins, thereby modulating their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azido group of this compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term studies have demonstrated that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, with significant biological activity occurring at specific dosage levels.

Properties

IUPAC Name

3-azido-1-(2-phenylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKSEDHVUXASIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.